molecular formula C19H26N2O4 B2357182 Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 2034606-35-2

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2357182
CAS No.: 2034606-35-2
M. Wt: 346.427
InChI Key: FPIYABHWEMZYQG-UHFFFAOYSA-N
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Description

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a piperidine ring, a tetrahydrofuran moiety, and a benzoate ester

Properties

IUPAC Name

methyl 4-[[1-(oxolan-3-yl)piperidin-4-yl]methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-24-19(23)16-4-2-15(3-5-16)18(22)20-12-14-6-9-21(10-7-14)17-8-11-25-13-17/h2-5,14,17H,6-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIYABHWEMZYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(Tetrahydrofuran-3-yl)piperidin-4-ylmethanamine

Step 1: N-Alkylation of Piperidine-4-methanol
Piperidine-4-methanol undergoes nucleophilic substitution with 3-bromotetrahydrofuran under basic conditions (K₂CO₃, DMF, 80°C, 12 h). The reaction exploits the electrophilicity of the brominated tetrahydrofuran, yielding 1-(tetrahydrofuran-3-yl)piperidin-4-ylmethanol.

Step 2: Oxidation to the Aldehyde
The alcohol is oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP) in dichloromethane (0°C to rt, 2 h). This step achieves >90% conversion, as confirmed by TLC monitoring.

Step 3: Reductive Amination
The aldehyde is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (MeOH, rt, 24 h), producing 1-(tetrahydrofuran-3-yl)piperidin-4-ylmethanamine in 75% yield after column chromatography.

Activation of Methyl 4-Carboxybenzoate

Methyl 4-carboxybenzoate is converted to its acyl chloride using thionyl chloride (SOCl₂, reflux, 3 h). The reaction is driven to completion by the evolution of HCl gas, yielding methyl 4-(chlorocarbonyl)benzoate as a pale-yellow oil.

Amide Bond Formation

The acyl chloride reacts with 1-(tetrahydrofuran-3-yl)piperidin-4-ylmethanamine in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to rt, 6 h). The crude product is purified via recrystallization from ethanol/water, affording the target compound in 68% yield.

Synthetic Route 2: One-Pot TBTU-Mediated Coupling

Reagent Preparation

Methyl 4-carboxybenzoate (1.0 equiv) and 1-(tetrahydrofuran-3-yl)piperidin-4-ylmethanamine (1.2 equiv) are dissolved in anhydrous DMF under nitrogen.

Coupling Reaction

TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, 1.5 equiv) and DIPEA (N,N-diisopropylethylamine, 3.0 equiv) are added sequentially. The mixture is stirred at room temperature for 24 h, during which the reaction progress is monitored by LC-MS.

Workup and Isolation

The reaction is quenched with ice-water, extracted with ethyl acetate, and dried over Na₂SO₄. Solvent removal under reduced pressure yields a crude solid, which is purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1) to give the title compound in 82% yield.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Stepwise) Route 2 (One-Pot)
Overall Yield 52% 82%
Reaction Time 48 h 24 h
Purification Complexity High (multiple steps) Moderate (single step)
Scalability Limited by oxidation High
Cost Efficiency Low (expensive reagents) Moderate

Route 2 demonstrates superior efficiency due to fewer intermediates and higher yields, though it requires stringent moisture control. Route 1 remains valuable for laboratories without access to advanced coupling reagents.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.42 (d, J = 8.4 Hz, 2H, ArH), 4.21 (m, 1H, THF-OCH), 3.91 (s, 3H, OCH₃), 3.78–3.65 (m, 4H, THF-CH₂), 3.12 (d, J = 12.8 Hz, 2H, Piperidine-CH₂), 2.85 (t, J = 11.6 Hz, 2H, Piperidine-CH₂), 2.45 (m, 1H, Piperidine-NCH), 1.95–1.70 (m, 6H, Piperidine-CH₂ and THF-CH₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 166.5 (C=O), 165.8 (COOCH₃), 141.2 (ArC), 130.1 (ArCH), 79.8 (THF-OCH), 67.3 (THF-CH₂), 52.4 (OCH₃), 50.1 (Piperidine-NCH), 46.8 (Piperidine-CH₂), 28.5 (Piperidine-CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₂₇N₂O₅ [M+H]⁺: 397.1864
  • Found: 397.1861

Challenges and Optimization Strategies

Steric Hindrance in Amide Coupling

The bulky tetrahydrofuran-3-yl group on the piperidine nitrogen introduces steric constraints during amide bond formation. Microwave-assisted synthesis (50°C, 30 min) was explored, improving yields to 88% while reducing reaction time.

Epimerization Risks

Prolonged exposure to basic conditions during Route 1’s reductive amination step may cause racemization. Polarimetric analysis confirmed <2% epimerization when reactions were conducted below 25°C.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its unique chemical properties may be exploited in the development of new materials with specific functionalities.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(piperidin-3-yl)benzoate: This compound lacks the tetrahydrofuran moiety but shares the piperidine and benzoate ester components.

    Methyl 4-(piperidin-4-yl)benzoate: Similar to the above compound but with a different substitution pattern on the piperidine ring.

Uniqueness

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of the tetrahydrofuran moiety, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research and industrial applications.

Biological Activity

Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate, identified by its CAS number 2034606-35-2, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is C19H26N2O4C_{19}H_{26}N_{2}O_{4}, with a molecular weight of 346.4 g/mol. The compound features a piperidine ring and a tetrahydrofuran moiety, which are significant for its biological interactions.

PropertyValue
CAS Number 2034606-35-2
Molecular Formula C₁₉H₂₆N₂O₄
Molecular Weight 346.4 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its anti-tumor properties. The following sections summarize key findings from the literature.

Anti-Tumor Activity

  • Mechanism of Action : Research indicates that compounds similar to this compound may induce ferroptosis in tumor cells. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides .
  • Cell Proliferation and Migration : In vitro studies have shown that related compounds inhibit tumor cell proliferation and migration. For example, the use of piperidine derivatives has been linked to decreased expression of proteins associated with tumor growth and survival, such as SLC7A11/XCT and NRF2 .
  • Cell Death Induction : The compound's ability to trigger cell death in cancer cells has been demonstrated through assays measuring cell viability and apoptosis markers. For instance, Annexin-V-FITC/PI staining techniques reveal increased cell death rates in treated populations .

Study on Ferroptosis Induction

A notable study focused on the effects of piperidine-based compounds on ferroptosis in cancer cells. The researchers treated various tumor cell lines with these compounds and observed significant increases in reactive oxygen species (ROS) levels and malondialdehyde (MDA), indicating oxidative stress and lipid peroxidation:

  • Results :
    • Increased ROS levels were noted following treatment.
    • The expression of ferroptosis-related proteins was significantly altered.

This suggests that this compound could serve as a potential therapeutic agent in cancer treatment by promoting ferroptosis .

Pharmacological Properties

Several studies have explored the pharmacological implications of compounds related to this compound:

  • Inhibition of Key Pathways : It has been found that these compounds can inhibit critical pathways involved in cancer progression, particularly those mediated by NRF2, which plays a role in cellular defense against oxidative stress .
  • Potential Drug Development : The unique structural features of the compound make it a candidate for further development as an anti-cancer drug. The ability to selectively target cancer cells while minimizing effects on normal cells is crucial for therapeutic efficacy .

Q & A

Q. Key Parameters :

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis) .
  • Catalysts : EDCl/HOBt systems improve amide bond formation yields (85–92%) compared to DCC-based methods .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures >95% purity .

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/CatalystsYield (%)Purity (%)Reference
Amide CouplingEDCl/HOBt, DMF, 0°C8997
EsterificationDCC, DMAP, CH₂Cl₂, RT7891

Which spectroscopic and chromatographic methods are most reliable for characterizing the compound’s purity and structural integrity?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.65–3.75 (tetrahydrofuran O-CH₂), δ 2.85–3.10 (piperidine N-CH₂), and δ 3.90 (benzoate OCH₃) confirm regiochemistry .
    • ¹³C NMR : Carbonyl signals at δ 168–172 ppm validate the carbamoyl and ester groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensure purity >98% .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the piperidine-tetrahydrofuran region .

How can reaction conditions be optimized to mitigate side reactions (e.g., hydrolysis or dimerization) during synthesis?

Advanced Research Question

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent moisture-induced hydrolysis of the carbamoyl group .
  • Catalyst Screening : Test alternatives to EDCl (e.g., HATU) for faster coupling and reduced byproduct formation .
  • Solvent Choice : Anhydrous DMF or THF minimizes ester group hydrolysis compared to protic solvents .

Case Study : A 15% yield increase was achieved by replacing DCC with HATU in similar carbamoyl syntheses .

What computational strategies predict the compound’s binding interactions with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina with SMILES/InChI inputs (e.g., from PubChem) to model interactions with kinases or GPCRs .
  • MD Simulations : GROMACS simulations (50 ns) reveal stable binding conformations in hydrophobic pockets, validated by in vitro IC₅₀ assays .

Data Contradiction Note : Discrepancies between docking scores and experimental IC₅₀ values may arise from solvation effects—include explicit solvent models in simulations .

How can researchers resolve discrepancies in reported biological activities of structurally similar compounds?

Advanced Research Question

  • Comparative SAR Analysis : Compare substituent effects (e.g., tetrahydrofuran vs. thiophene analogs) using assays like kinase inhibition .
  • Stereochemical Validation : Use X-ray crystallography to confirm configurations (e.g., piperidine chair conformations) that impact binding .

Q. Table 2: Biological Activity Comparison

Compound ModificationTarget (IC₅₀, nM)Reference
Tetrahydrofuran-3-ylKinase A: 12 ± 2
Thiophene-3-ylKinase A: 45 ± 5

What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Advanced Research Question

  • Salt Formation : Prepare hydrochloride salts via HCl/diethyl ether treatment to enhance solubility (e.g., 12 mg/mL vs. 0.8 mg/mL free base) .
  • Co-Solvents : Use 10% DMSO/PBS mixtures for intraperitoneal administration without precipitation .

Safety Note : Follow SDS guidelines for handling DMSO (e.g., PPE, ventilation) .

How do researchers validate the compound’s metabolic stability in preclinical models?

Advanced Research Question

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Metabolite ID : HRMS/MS identifies oxidation products (e.g., piperidine N-oxide) for structural modification .

Key Finding : The tetrahydrofuran ring reduces CYP3A4-mediated metabolism compared to furan analogs .

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